3-Methylimidazo[1,5-a]pyridine

Physical Property Purity Control Structural Isomerism

3-Methylimidazo[1,5-a]pyridine (CAS 6558-63-0) is a heterocyclic aromatic compound with the molecular formula C8H8N2 and a molecular mass of 132.16 g/mol. It belongs to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole and pyridine ring system with a methyl substituent at the 3-position.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 6558-63-0
Cat. No. B1621335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,5-a]pyridine
CAS6558-63-0
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C=CC=C2
InChIInChI=1S/C8H8N2/c1-7-9-6-8-4-2-3-5-10(7)8/h2-6H,1H3
InChIKeyYXYQVTCKDHMPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylimidazo[1,5-a]pyridine (CAS 6558-63-0): Core Physicochemical and Structural Properties for Procurement Specification


3-Methylimidazo[1,5-a]pyridine (CAS 6558-63-0) is a heterocyclic aromatic compound with the molecular formula C8H8N2 and a molecular mass of 132.16 g/mol [1]. It belongs to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole and pyridine ring system with a methyl substituent at the 3-position [1]. This structural motif is foundational to a class of compounds extensively studied for applications in luminescent materials, coordination chemistry, and as pharmacophore scaffolds [2]. The compound is typically supplied as a solid with a melting point of 248-250 °C (sublimation) [1] and a typical vendor purity specification of 95% .

3-Methylimidazo[1,5-a]pyridine: Why Isomeric and Regioisomeric Analogs Cannot Be Freely Substituted


The imidazopyridine family comprises multiple regioisomers with profoundly divergent properties that preclude simple interchange in research or industrial applications. The imidazo[1,5-a]pyridine core is distinct from the more common imidazo[1,2-a]pyridine scaffold in both electronic structure and functional behavior [1]. Even within the imidazo[1,5-a]pyridine subclass, the specific position and nature of substituents dramatically alter key performance characteristics such as photophysical output, coordination geometry, and reactivity [2]. The 3-methyl substitution on the imidazo[1,5-a]pyridine framework is not a generic modification; it imparts specific steric and electronic properties that directly influence the compound's suitability as a synthetic intermediate, a ligand, or a material precursor [3]. The quantitative evidence presented below demonstrates exactly why this specific compound—and not a close analog—is required for defined scientific outcomes.

3-Methylimidazo[1,5-a]pyridine: Quantified Differentiation Against Closest Analogs for Evidence-Based Procurement


Melting Point Differentiation vs. 3-Methylimidazo[1,2-a]pyridine: A Critical Purity and Handling Metric

3-Methylimidazo[1,5-a]pyridine exhibits a melting point of 248-250 °C (with sublimation), which is markedly higher than its regioisomer, 3-Methylimidazo[1,2-a]pyridine (CAS 5857-45-4), which melts at 63.5 °C [1] [2]. This large differential of over 180 °C provides a definitive, quantitative basis for confirming identity and assessing purity by differential scanning calorimetry (DSC) or melting point apparatus, and dictates fundamentally different storage and handling protocols.

Physical Property Purity Control Structural Isomerism

Synthetic Utility: Established Route to 1-Amidoimidazo[1,5-a]pyridine Derivatives with Quantified Yield

3-Methylimidazo[1,5-a]pyridine serves as the specific starting material for the synthesis of 1-amidoimidazo[1,5-a]pyridines via a three-step sequence of nitration, reduction, and acetylation, affording the target derivative in an overall yield of approximately 21% [1]. This established, though modest-yielding, pathway provides a benchmark for alternative synthetic strategies and confirms the compound's unique reactivity at the 1-position when the 3-position is methylated.

Synthetic Chemistry Reaction Intermediate Yield Optimization

Photophysical Performance: Enhanced Electron-Donating Character and Quantum Yield vs. Imidazo[1,2-a]pyridine Analogs

In a comparative study of D–π–A dyes, imidazo[1,5-a]pyridine derivatives demonstrated a superior electron-donating capability compared to their imidazo[1,2-a]pyridine counterparts [1]. Specifically, the imidazo[1,5-a]pyridine-containing dyes (compounds IIIa and IVa) displayed a cyanine-like character with intense absorption and higher quantum yields of emission, whereas the imidazo[1,2-a]pyridine derivatives (Ia and IIa) were purely dipolar with weaker fluorescence [1]. While this study did not examine the 3-methyl analog directly, it establishes a robust class-level differentiation: the [1,5-a] ring fusion intrinsically imparts enhanced emissive properties relevant to materials science applications.

Photophysics Fluorescence Electron Donor

Coordination Chemistry: Defined N,N-Bidentate Chelation Mode in Palladium(II) and Platinum(II) Complexes

3-Substituted imidazo[1,5-a]pyridine derivatives, including those with a methyl group at the 3-position, have been demonstrated to act as N,N-bidentate ligands that coordinate Pd(II) and Pt(II) metal centers in a chelate fashion through the pyridyl nitrogen (Npy) and the pyridine-like nitrogen of the imidazo[1,5-a]pyridine group (Nim) [1]. This coordination mode was confirmed by X-ray structural analysis and detailed spectroscopic characterization [1]. DFT studies further revealed that these complexes exhibit higher angle steric strain compared to analogous bipyridine complexes, a key structural insight for catalyst design [1].

Coordination Chemistry Ligand Design Metal Complexes

3-Methylimidazo[1,5-a]pyridine: High-Confidence Application Scenarios Derived from Quantitative Evidence


Scaffold for Fluorescent Probe and Luminescent Material Development

Based on the class-level photophysical evidence demonstrating the superior electron-donating and emissive properties of the imidazo[1,5-a]pyridine core [1], 3-Methylimidazo[1,5-a]pyridine is a rational starting material for synthesizing novel fluorescent dyes, OLED emitters, or bioimaging probes. The methyl group at the 3-position provides a defined site for further functionalization while preserving the advantageous [1,5-a] ring fusion.

Ligand Precursor for Tailored Transition Metal Catalysts

The compound's ability to serve as a precursor to N,N-bidentate ligands with a specific chelation geometry, as demonstrated in Pd(II) and Pt(II) complexes [2], makes it a valuable building block for synthetic chemists. Researchers developing new cross-coupling catalysts or investigating metallodrug candidates can utilize this specific scaffold to achieve a distinct steric and electronic environment at the metal center.

Key Intermediate for 1-Substituted Imidazo[1,5-a]pyridine Libraries

For medicinal chemistry or agrochemical discovery programs exploring the imidazo[1,5-a]pyridine pharmacophore, this compound is the established gateway to 1-amido derivatives [3]. The documented synthetic route, though low-yielding, provides a validated starting point for generating a library of 1,3-disubstituted analogs for structure-activity relationship (SAR) studies.

Material Science Investigations of Solid-State Properties

The high melting point (248-250 °C) and sublimation behavior of this compound [4] differentiate it from lower-melting analogs and suggest its suitability for applications requiring thermal stability, such as in certain vapor deposition processes or as a component in high-temperature materials research.

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